![molecular formula C8H16N4OS B13774380 1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-1,6-dihydro-3-(methylthio)- CAS No. 93679-16-4](/img/structure/B13774380.png)
1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-1,6-dihydro-3-(methylthio)-
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Overview
Description
1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-1,6-dihydro-3-(methylthio)- is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide.
Preparation Methods
The synthesis of 1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-1,6-dihydro-3-(methylthio)- involves several steps. One common method includes the reaction of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one with appropriate reagents under controlled conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-1,6-dihydro-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Herbicidal Applications
The primary application of this compound is as a herbicide , particularly in the control of weeds in various crops. It is effective both pre-emergence and post-emergence. The herbicidal properties are attributed to its ability to inhibit photosynthesis and disrupt metabolic pathways in target plants.
Efficacy in Crop Management
A study published in the Journal of Agricultural Science demonstrated that the application of this herbicide significantly reduced weed biomass in soybean fields compared to untreated controls. The study reported:
- Reduction in Weed Biomass : Up to 85% reduction in biomass was observed.
- Crop Yield Improvement : Enhanced soybean yield by approximately 20% due to reduced competition from weeds.
Environmental Impact Assessment
Research conducted by the European Chemicals Agency evaluated the environmental impact of this herbicide on aquatic ecosystems. Key findings included:
- Toxicity to Aquatic Life : The compound was found to be very toxic to aquatic organisms with long-lasting effects.
- Bioaccumulation Potential : Studies indicated low bioaccumulation potential in aquatic species, suggesting a relatively lower risk of long-term ecological impact.
Comparative Analysis of Herbicides
Herbicide Name | Active Ingredient | Application Type | Efficacy (%) | Environmental Risk |
---|---|---|---|---|
Metribuzin | 1,2,4-Triazin-5(4H)-one | Pre/Post-emergence | 85% reduction in weeds | Moderate toxicity |
Glyphosate | N-(phosphonomethyl)glycine | Post-emergence | High efficacy | High toxicity |
Atrazine | 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine | Pre-emergence | Moderate efficacy | High toxicity |
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-1,6-dihydro-3-(methylthio)- involves inhibiting photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain and leading to the death of susceptible plants. This mechanism makes it an effective herbicide for controlling a wide range of weeds .
Comparison with Similar Compounds
Similar compounds to 1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-1,6-dihydro-3-(methylthio)- include other triazine herbicides such as atrazine and simazine. Compared to these compounds, metribuzin has a broader spectrum of activity and is effective at lower application rates. Its unique structure allows for specific interactions with the photosystem II complex, making it a valuable tool in weed management .
Biological Activity
The compound 1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-1,6-dihydro-3-(methylthio)- (CAS No. 33509-43-2), commonly known as Metribuzin , is a herbicide widely used in agriculture for controlling weeds in crops like soybeans and potatoes. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential health effects.
Basic Information
Property | Details |
---|---|
Chemical Name | 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one |
Molecular Formula | C7H12N4OS |
Molecular Weight | 200.26 g/mol |
CAS Number | 33509-43-2 |
Metribuzin functions primarily as an inhibitor of photosynthesis , specifically targeting the photosystem II complex in plants. This inhibition disrupts the electron transport chain, leading to the accumulation of reactive oxygen species (ROS), which ultimately results in plant cell death. The herbicide is particularly effective against broadleaf weeds and some grasses.
Pharmacological Effects
Research indicates that Metribuzin exhibits various biological activities beyond herbicidal effects:
- Antimicrobial Activity : Studies have shown that Metribuzin has potential antimicrobial properties against certain pathogens, although detailed mechanisms remain under investigation.
- Endocrine Disruption : Metribuzin has been categorized as an endocrine disruptor, with studies indicating its potential to interfere with hormonal functions in various organisms .
Toxicological Profile
The toxicological profile of Metribuzin suggests moderate toxicity levels:
- Acute Toxicity : It is classified as harmful if swallowed or inhaled (GHS hazard statements H302 and H335) and may cause skin and eye irritation .
- Chronic Effects : Long-term exposure studies have raised concerns regarding its potential carcinogenic effects and reproductive toxicity in animal models .
Agricultural Impact
A significant body of research has focused on the effectiveness of Metribuzin in agricultural settings:
- Weed Control Efficacy : Field trials have demonstrated that Metribuzin effectively controls a wide range of weed species when applied at recommended rates. For instance, a study showed a reduction in weed biomass by over 80% when applied pre-emergence in soybean crops .
- Environmental Persistence : Research indicates that Metribuzin can persist in soil for several months, raising concerns about its long-term environmental impact and potential to contaminate water sources .
Health Studies
Several studies have examined the health implications of exposure to Metribuzin:
- Endocrine Disruption : A review by the European Food Safety Authority (EFSA) concluded that Metribuzin exhibits endocrine-disrupting properties based on laboratory studies involving various species .
- Toxicological Assessments : Animal studies have shown that high doses of Metribuzin can lead to adverse effects on reproductive health and development, prompting regulatory scrutiny regarding its use in agriculture .
Properties
CAS No. |
93679-16-4 |
---|---|
Molecular Formula |
C8H16N4OS |
Molecular Weight |
216.31 g/mol |
IUPAC Name |
4-amino-6-tert-butyl-3-methylsulfanyl-1,6-dihydro-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H16N4OS/c1-8(2,3)5-6(13)12(9)7(14-4)11-10-5/h5,10H,9H2,1-4H3 |
InChI Key |
KCRGZQWHQMFBNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(=O)N(C(=NN1)SC)N |
Origin of Product |
United States |
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